molecular formula C23H23O2P B044744 Ethyl 2-(triphenylphosphoranylidene)propionate CAS No. 5717-37-3

Ethyl 2-(triphenylphosphoranylidene)propionate

Cat. No.: B044744
CAS No.: 5717-37-3
M. Wt: 362.4 g/mol
InChI Key: KZENFXVDPUMQOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (Carbethoxyethylidene)triphenylphosphorane typically involves the reaction of triphenylphosphine with ethyl 2-bromopropionate . The reaction is carried out in a solvent such as toluene, with water present to facilitate the reaction. The mixture is stirred at 80°C for 12 hours . After the reaction is complete, the mixture is cooled, and the pH is adjusted to 8.0-8.5 using a potassium carbonate solution . The product is then filtered and dried to obtain the final compound .

Industrial Production Methods: The industrial production of (Carbethoxyethylidene)triphenylphosphorane follows a similar process but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. Solvent recycling and reutilization are employed to minimize waste and reduce production costs .

Biological Activity

Ethyl 2-(triphenylphosphoranylidene)propionate is a compound of significant interest in the fields of organic chemistry and medicinal chemistry. Its unique structural characteristics and reactivity profile make it a valuable precursor in various synthetic applications, particularly in drug discovery. This article presents a comprehensive overview of its biological activities, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C23H21O2PC_{23}H_{21}O_2P and a molecular weight of 376.38 g/mol. The compound is characterized by the presence of a triphenylphosphoranylidene moiety, which contributes to its reactivity and biological potential. It typically appears as a pale yellow solid with a melting point ranging from 156 °C to 158 °C .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antiparasitic Activity : The compound has been investigated for its potential to inhibit cruzain, a cysteine protease critical for the survival of Trypanosoma cruzi, the causative agent of Chagas disease. Peptidyl α-keto-based inhibitors derived from this compound show promise in developing new therapeutic strategies against parasitic infections .
  • Antiviral Properties : Derivatives synthesized from this compound have demonstrated antiviral activity, particularly against viral infections. This highlights its potential role in antiviral drug development .
  • Cytotoxicity : Studies have shown that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Synthesis Methods

Several synthetic routes have been developed for this compound, emphasizing efficiency and high-purity yields:

  • Wittig Reaction : This method involves the reaction between ethyl 2-bromopropanoate and triphenylphosphine, leading to the formation of the desired ylide .
  • Nucleophilic Addition : The compound can also be synthesized through nucleophilic addition reactions involving activated double bonds, followed by cyclization and functionalization steps .

Case Study 1: Antiparasitic Activity Against Trypanosoma cruzi

A study explored the efficacy of peptidyl α-keto-based inhibitors derived from this compound against cruzain. The results indicated significant inhibition of enzyme activity, suggesting that these derivatives could lead to novel treatments for Chagas disease.

Case Study 2: Antiviral Drug Development

Research into derivatives of this compound revealed promising antiviral activity against various viruses. These findings support further investigation into its use as a scaffold for developing new antiviral agents.

Comparative Analysis with Related Compounds

The following table highlights some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
This compoundC23H21O2PLacks keto group present in pyruvate
Ethyl (triphenylphosphoranylidene)pyruvateC23H21O3PPrecursor for cyclic dehydro-α-amino acids
Triphenylphosphine oxideC18H15OStable product formed upon hydrolysis

This comparison underscores the unique characteristics of this compound, particularly its dual functionality as both a phosphonium ylide and an ester.

Properties

IUPAC Name

ethyl 2-(triphenyl-λ5-phosphanylidene)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23O2P/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZENFXVDPUMQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205818
Record name Ethyl 2-(triphenylphosphoranylidene)propionate
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Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5717-37-3
Record name (Carbethoxyethylidene)triphenylphosphorane
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Record name Ethyl 2-(triphenylphosphoranylidene)propionate
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Record name Ethyl 2-(triphenylphosphoranylidene)propionate
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Record name Ethyl 2-(triphenylphosphoranylidene)propionate
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Synthesis routes and methods

Procedure details

1.6 Kg (6.10 mol) triphenyl phosphine was dissolved in 10 L ethyl acetate and 1.0 Kg of ethyl 2-bromopropionate was added into the above solution. The reaction mixture was stirred at room temperature for 2 days. White solid was filtered off and the precipitate was washed with ethyl acetate. The resulting compound was dissolved in methanol and treated with saturated aqueous potassium carbonate. After stirring for 2 h, the yellow solid was filtered off and washed with water to give 1.5 Kg (75%) of desired product.
Quantity
1.6 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(triphenylphosphoranylidene)propionate
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Ethyl 2-(triphenylphosphoranylidene)propionate
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Ethyl 2-(triphenylphosphoranylidene)propionate
Customer
Q & A

Q1: What is the primary reaction (Carbethoxyethylidene)triphenylphosphorane is known for, and how is it demonstrated in the provided research?

A: (Carbethoxyethylidene)triphenylphosphorane is a phosphorus ylide, a class of compounds widely recognized for their participation in the Wittig reaction. [, ] This reaction facilitates the formation of alkenes from aldehydes or ketones, offering a versatile approach to constructing carbon-carbon double bonds.

  • Paper 1 focuses on synthesizing the ABC tricyclic fragment of pectenotoxin-7. Here, (Carbethoxyethylidene)triphenylphosphorane reacts with an aldehyde (AB spiroacetal aldehyde 9) to yield the desired (E)-olefin, crucial for subsequent transformations leading to the final tricyclic structure. []
  • Paper 2 describes a more general application. (Carbethoxyethylidene)triphenylphosphorane reacts with 3-phenylpropanal, showcasing its broader utility in constructing diverse α,β-unsaturated esters. []

Q2: Can you elaborate on the stereochemical outcome of the reactions involving (Carbethoxyethylidene)triphenylphosphorane in these studies?

A2: A notable aspect of the Wittig reaction, and consequently the reactions involving (Carbethoxyethylidene)triphenylphosphorane, is its ability to control the alkene geometry in the product.

  • Paper 1 emphasizes obtaining the (E)-olefin as the desired product. While the paper does not delve into the specific factors influencing the stereoselectivity, it highlights the successful achievement of the desired (E)-isomer. []
  • Paper 2 does not explicitly mention the stereochemical outcome of the reaction with 3-phenylpropanal. Further investigation might be needed to ascertain the specific isomer(s) formed and the factors influencing the selectivity in this case. []

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